molecular formula C9H10Br2O B13203802 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan

2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan

Cat. No.: B13203802
M. Wt: 293.98 g/mol
InChI Key: BNVNPCLHMDMXGY-UHFFFAOYSA-N
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Description

2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan is a synthetic organic compound characterized by the presence of a furan ring substituted with a bromine atom and a cyclopropyl group containing a bromomethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan typically involves multiple stepsThe reaction conditions often involve the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while oxidation reactions can produce furanones or other oxygenated derivatives .

Scientific Research Applications

2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the furan ring and cyclopropyl group can engage in π-π interactions and steric effects. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated furans and cyclopropyl derivatives, such as:

Uniqueness

The uniqueness of 2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan lies in its specific combination of a brominated furan ring and a cyclopropyl group with a bromomethyl substituent.

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2-bromo-4-[[1-(bromomethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H10Br2O/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2

InChI Key

BNVNPCLHMDMXGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC(=C2)Br)CBr

Origin of Product

United States

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